(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share similar structural features and are used in similar applications.
4-[5-(3,5-difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one: Another compound with comparable properties and applications.
Uniqueness
®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its chiral nature and specific structural arrangement, which confer distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
10,16-bis(3,5-difluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H17F4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGXESOBLCQWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H17F4O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191451-23-6 | |
Record name | (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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